2-(2-Methylpropoxy)ethan-1-amine

Description

The exact mass of the compound 2-(2-Methylpropoxy)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methylpropoxy)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpropoxy)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

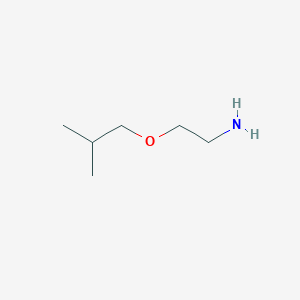

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLFISNFWCDEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307071 | |

| Record name | 2-(2-Methylpropoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89585-16-0 | |

| Record name | 2-(2-Methylpropoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89585-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2-(2-Methylpropoxy)ethan-1-amine CAS 17663-42-6

An In-depth Technical Guide to 2-(2-Methylpropoxy)ethan-1-amine (CAS 17663-42-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methylpropoxy)ethan-1-amine (CAS 17663-42-6). As a bifunctional molecule featuring both a primary amine and an ether linkage, this compound holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty polymers. This document collates available data on its structure, physicochemical properties, reactivity, and safety considerations. Where experimental data is limited, this guide draws upon established chemical principles and data from structurally related molecules to provide scientifically grounded insights.

Introduction and Molecular Structure

2-(2-Methylpropoxy)ethan-1-amine, also known as 2-isobutoxyethanamine, is an organic compound with the chemical formula C6H15NO[1]. Its structure is characterized by an isobutoxy group linked to an ethylamine moiety. The presence of a primary amine group imparts basicity and nucleophilicity, while the ether linkage contributes to its polarity and hydrogen bonding capabilities. These features make it an interesting candidate for various chemical transformations and applications.

Molecular Structure Diagram

Caption: Chemical structure of 2-(2-Methylpropoxy)ethan-1-amine.

Physicochemical Properties

Experimental data for 2-(2-Methylpropoxy)ethan-1-amine is not extensively reported in the literature. However, its properties can be predicted and compared with structurally similar compounds.

| Property | Value | Source/Comment |

| CAS Number | 17663-42-6 | |

| Molecular Formula | C6H15NO | [1] |

| Molecular Weight | 117.19 g/mol | Calculated |

| Monoisotopic Mass | 117.115364 Da | [1] |

| Boiling Point | Not available. Estimated to be in the range of 150-170 °C based on similar structures such as 2-butoxyethylamine (158.3 °C)[2]. | |

| Density | Not available. Estimated to be around 0.85-0.95 g/cm³ based on related compounds[2][3]. | |

| Solubility | Expected to be soluble in water and common organic solvents due to the presence of both polar amine and ether groups, and a relatively small alkyl chain[4]. | |

| pKa | Not available. The pKa of the conjugate acid is expected to be in the range of 9-10, typical for primary amines[3][5]. | |

| XlogP (predicted) | 0.5 | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and industrially relevant synthesis of 2-(2-Methylpropoxy)ethan-1-amine would involve the reaction of isobutyl glycidyl ether with ammonia. This is a common method for the preparation of amino alcohols and their derivatives[6].

Caption: Proposed synthesis of 2-(2-Methylpropoxy)ethan-1-amine.

Experimental Protocol (Hypothetical):

-

To a stirred solution of excess aqueous ammonia, add isobutyl glycidyl ether dropwise at room temperature.

-

The reaction mixture is then heated in a sealed vessel to a temperature between 80-120°C.

-

The reaction is monitored by GC-MS until the starting material is consumed.

-

After cooling to room temperature, the excess ammonia and water are removed under reduced pressure.

-

The resulting crude product is then purified by fractional distillation under vacuum to yield pure 2-(2-Methylpropoxy)ethan-1-amine.

Reactivity Profile

The reactivity of 2-(2-Methylpropoxy)ethan-1-amine is dictated by its primary amine and ether functional groups.

-

Amine Group: The primary amine is nucleophilic and will react with a variety of electrophiles. Common reactions include:

-

Alkylation, Acylation, and Sulfonylation: Reaction with alkyl halides, acyl chlorides, and sulfonyl chlorides to form the corresponding secondary amines, amides, and sulfonamides.

-

Reaction with Aldehydes and Ketones: Forms imines (Schiff bases) which can be subsequently reduced to secondary amines.

-

Salt Formation: Reacts with acids to form ammonium salts.

-

-

Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids[7].

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A doublet corresponding to the two methyl groups of the isobutyl moiety.

-

A multiplet for the methine proton of the isobutyl group.

-

A doublet for the methylene protons adjacent to the ether oxygen on the isobutyl side.

-

Triplets for the two methylene groups of the ethylamine chain.

-

A broad singlet for the amine protons.

-

-

¹³C NMR:

-

Distinct signals for the six carbon atoms in the molecule, with the carbons attached to the oxygen and nitrogen atoms shifted downfield.

-

-

IR Spectroscopy:

-

N-H stretching vibrations in the region of 3300-3400 cm⁻¹.

-

C-H stretching vibrations around 2850-2960 cm⁻¹.

-

A prominent C-O stretching band for the ether linkage around 1100 cm⁻¹.

-

N-H bending vibration around 1600 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z 117.

-

Common fragmentation patterns for amines would include the loss of an alkyl group adjacent to the nitrogen, leading to a prominent ion. Alpha-cleavage is a characteristic fragmentation pathway for amines[8].

-

Applications and Potential Uses

While specific applications for 2-(2-Methylpropoxy)ethan-1-amine are not documented, its structural motifs suggest potential utility in several areas:

-

Pharmaceutical Synthesis: The primary amine can serve as a key functional handle for the introduction of this moiety into more complex molecules with potential biological activity[9][10].

-

Polymer Chemistry: As a monomer or curing agent in the synthesis of polyamides, polyureas, and epoxy resins[10]. The ether linkage can impart flexibility to the polymer backbone.

-

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for various metals, and this compound could be explored for such applications[10].

-

Surfactants and Emulsifiers: The amphiphilic nature of the molecule suggests potential use in the formulation of surfactants and emulsifying agents[10].

Safety and Handling

Hazard Identification

Based on safety data sheets for this compound and structurally similar chemicals, 2-(2-Methylpropoxy)ethan-1-amine is considered hazardous.[4][7][11]

-

Classification:

Safe Handling and Personal Protective Equipment (PPE)

Caption: Recommended PPE for handling 2-(2-Methylpropoxy)ethan-1-amine.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood[4][11].

-

Personal Protective Equipment:

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames[4][13].

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[7].

-

Skin: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention[7].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[4].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[7].

-

Conclusion

2-(2-Methylpropoxy)ethan-1-amine is a primary amine with an ether linkage that presents numerous opportunities for research and development. While comprehensive experimental data is currently sparse, its chemical nature suggests a wide range of potential applications, from a building block in medicinal chemistry to a component in materials science. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound. Further research into its properties and applications is warranted to fully explore its potential.

References

- Enamine, Safety Data Sheet - 2-(2-methylpropoxy)ethan-1-amine. (URL not provided in search results)

- Safety Data Sheet. (URL not provided in search results)

- Thermo Fisher Scientific, SAFETY DATA SHEET. (URL not provided in search results)

- Regulations.gov, SAFETY DATA SHEET. (URL not provided in search results)

- Sigma-Aldrich, SAFETY DATA SHEET. (URL not provided in search results)

-

PubChemLite, 2-(2-methylpropoxy)ethan-1-amine (C6H15NO). [Link]

-

PubChem, Butyl glycidyl ether | C7H14O2 | CID 17049. [Link]

-

PubChem, N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine. [Link]

- Pastó, M., Rodrıguez, B., Riera, A., & Perica`s, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron, 59(51), 10135-10141. (URL not provided in search results)

- Huntsman Corporation, amine applications and properties data - alkanolamines. (URL not provided in search results)

-

PubChemLite, 2-[4-(2-methylpropoxy)phenyl]ethan-1-amine. [Link]

-

ChemBK, 2-Isopropoxy-Ethylamine. [Link]

-

PubChem, 2-(4-Butoxy-3,5-dimethoxyphenyl)ethan-1-amine. [Link]

-

ChemBK, ethanamine, 2-(2-methoxyethoxy)-. [Link]

-

Doc Brown's Advanced Organic Chemistry, mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. [Link]

-

Wikipedia, n-Butyl glycidyl ether. [Link]

-

Organic Syntheses, Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of. [Link]

-

PrepChem.com, Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. [Link]

-

FooDB, Showing Compound Ethanamine (FDB003242). [Link]

-

NIST WebBook, 2-Propen-1-amine, 2-methyl-. [Link]

-

PubChem, 2-(Propan-2-yloxy)ethan-1-amine | C5H13NO | CID 533866. [Link]

-

Cheméo, Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). [Link]

-

EPA, N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine Properties. [Link]

-

ScienceDirect, Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. [Link]

-

Wikipedia, Ethylamine. [Link]

-

MSU chemistry, Amine Reactivity. [Link]

- Google Patents, US5162547A - Process for the prepar

-

PubChem, Ethyl isobutyl amine | C6H15N | CID 518733. [Link]

-

PubMed, Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. [Link]

Sources

- 1. PubChemLite - 2-(2-methylpropoxy)ethan-1-amine (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]

- 6. ursa.cat [ursa.cat]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. CAS 26583-60-8: 2-(2-Methylphenoxy)ethanamine | CymitQuimica [cymitquimica.com]

- 10. tomo-e.secure-link.jp [tomo-e.secure-link.jp]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Solubility Profile & Physicochemical Characterization of 2-(2-Methylpropoxy)ethan-1-amine

[1]

Executive Summary

2-(2-Methylpropoxy)ethan-1-amine (CAS: 89585-16-0 / 68002-86-8), often referred to as Isobutoxyethylamine , represents a critical class of amphiphilic ether amines used as building blocks in medicinal chemistry and surface-active agents. Its unique structure—comprising a hydrophobic isobutyl tail, a flexible ether linkage, and a hydrophilic primary amine head—confers a "dual-personality" solubility profile.

This guide provides a comprehensive analysis of its solvation behavior, demonstrating complete miscibility in water (pH-dependent) and high solubility in diverse organic solvents (alcohols, chlorinated hydrocarbons, and aromatics). We explore the thermodynamic drivers of this behavior and provide validated protocols for its characterization in drug discovery workflows.

Physicochemical Identity & Structural Analysis[1][2]

Understanding the solubility of 2-(2-Methylpropoxy)ethan-1-amine requires a dissection of its molecular architecture. It is not merely an amine; it is a surfactant-like small molecule .

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2-(2-Methylpropoxy)ethan-1-amine | |

| Common Name | Isobutoxyethylamine | |

| Molecular Formula | C₆H₁₅NO | |

| Molecular Weight | 117.19 g/mol | Low MW facilitates high molar solubility. |

| Physical State | Colorless Liquid | At standard temperature and pressure (STP). |

| Boiling Point | ~145–155 °C | Estimated based on homologues (Methoxyethylamine: 95°C). |

| Density | ~0.84–0.86 g/mL | Less dense than water. |

Calculated Physicochemical Descriptors

-

LogP (Octanol/Water): ~0.5 – 0.8. The positive LogP indicates lipophilicity driven by the isobutyl group, yet it remains low enough to retain water affinity.

-

pKa (Conjugate Acid): ~9.6 – 9.8. The ether oxygen at the

-position exerts a weak electron-withdrawing inductive effect (-I), slightly lowering the pKa compared to a standard alkylamine (~10.5). -

Topological Polar Surface Area (TPSA): ~35 Ų (26 Ų for amine + 9 Ų for ether). This falls well within the "blood-brain barrier permeation" range (<90 Ų).

Solubility Profile: Water vs. Organic Solvents[1][3]

The solubility of 2-(2-Methylpropoxy)ethan-1-amine is governed by the Hydrophilic-Lipophilic Balance (HLB) . The molecule can switch its solvation shell preference depending on the solvent environment.

Aqueous Solubility (Water)[4]

-

Solubility Status: Miscible (at pH < 9.0).

-

Mechanism:

-

Hydrogen Bonding: The primary amine (-NH₂) acts as both a donor and acceptor. The ether oxygen (-O-) acts as a hydrogen bond acceptor.

-

Ionization: In neutral water (pH 7), the amine is predominantly protonated (

), forming an ion-dipole network with water molecules that overcomes the hydrophobic penalty of the isobutyl tail.

-

-

pH Sensitivity: At high pH (>11), the molecule exists as a free base. While still soluble due to the ether linkage, phase separation (oiling out) may occur at very high concentrations or in the presence of high salt (salting-out effect).

Organic Solvent Solubility

The isobutyl group provides sufficient Van der Waals surface area to facilitate solvation in non-polar media.

| Solvent Class | Representative Solvent | Solubility | Mechanistic Driver |

| Polar Protic | Methanol, Ethanol | Miscible | H-bonding network compatibility; dipole alignment. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Strong dipole-dipole interactions; amine solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | "Like dissolves like"; weak H-bonding with solvent Cl atoms. |

| Aromatic | Toluene, Benzene | High | Hydrophobic interaction via the isobutyl tail. |

| Aliphatic | Heptane, Hexane | Moderate to High | The isobutyl group anchors the molecule, though the polar head may cause aggregation (reverse micelles). |

Solvation Thermodynamics Visualization

The following diagram illustrates the dual solvation mechanism that allows this molecule to bridge aqueous and organic phases.

Figure 1: Solvation thermodynamics showing the switch between ionic stabilization in water and hydrophobic interaction in organic solvents.

Experimental Protocols for Solubility Determination

To generate authoritative data for regulatory or development purposes, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at equilibrium.

Materials:

-

Test Compound: 2-(2-Methylpropoxy)ethan-1-amine (Liquid).

-

Solvents: PBS (pH 7.4), Ethanol, Toluene.

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Workflow:

-

Saturation: Add excess test compound (liquid) to 2 mL of solvent in a glass vial until a distinct phase separation (droplets) or turbidity persists.

-

Equilibration: Agitate at 25°C for 24 hours (Orbital shaker @ 200 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase.

-

Sampling: Carefully aspirate the supernatant (avoiding the surface oil layer).

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

-

Validation Check: Measure pH of the aqueous supernatant. If pH > 8.0, the amine has self-buffered; adjust with HCl if physiological solubility is required.

-

Protocol B: Potentiometric pKa Determination

Objective: Accurate measurement of the amine pKa to predict pH-dependent solubility.

Workflow:

-

Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/KCl (0.1M ionic strength).

-

Titration: Titrate with 0.1 N HCl followed by 0.1 N NaOH using an autotitrator.

-

Calculation: Use the Bjerrum plot method to identify the inflection point.

-

Expectation: A single inflection point around pH 9.6–9.8.

-

Implications for Drug Development[1][5][6]

The solubility profile of 2-(2-Methylpropoxy)ethan-1-amine makes it a versatile tool in medicinal chemistry.

Fragment-Based Drug Design (FBDD)[1]

-

Linker Utility: The ether chain acts as a "solubility-enhancing linker." Replacing a standard alkyl chain with this ethoxy-amine motif often increases metabolic stability (ether vs. ester) and aqueous solubility (oxygen lone pairs).

-

Histamine H3/H4 Analogs: The structural homology to histamine allows it to serve as a core scaffold for GPCR ligands, where the isobutyl group probes hydrophobic pockets in the receptor.

Prodrug Synthesis[1]

-

Amine Masking: The primary amine can be reacted with carboxylic acid drugs to form amides. The isobutyl ether tail improves membrane permeability (LogP boost) while maintaining solubility in formulation vehicles.

Salt Formation

-

Counter-Ion: As a base, it can form salts with acidic drugs. The resulting Isobutoxyethylammonium salt often exhibits lower melting points (ionic liquids) compared to sodium salts, improving solubility in lipid-based formulations (SEDDS).

References

-

PubChem Compound Summary. (2025). 2-(2-Methylpropoxy)ethan-1-amine (C6H15NO). National Center for Biotechnology Information.

-

[Link]

-

-

Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison, Chemistry Department.

-

[Link]

-

-

Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 13(6), 1930-1941.

-

[Link]

-

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

[Link]

-

-

Sigma-Aldrich (Merck). (2025). Safety Data Sheet & Properties: Ether Amines.

Navigating the Safety Profile of 2-(2-Methylpropoxy)ethan-1-amine: A Technical Guide

An In-depth Examination of the Hazard Classification and Safety Data for Researchers and Drug Development Professionals

Introduction

2-(2-Methylpropoxy)ethan-1-amine, a primary amine with an ether linkage, presents a unique combination of functional groups that necessitates a thorough understanding of its potential hazards. This technical guide provides a detailed examination of its safety profile, synthesized from established data on structurally analogous compounds due to the limited specific safety data for this particular molecule. This guide is intended for researchers, scientists, and professionals in drug development who may handle this or similar chemical entities. The information herein is designed to foster a proactive safety culture by elucidating the principles of hazard identification, risk assessment, and safe handling practices.

Chemical Identity

| Identifier | Value |

| Chemical Name | 2-(2-Methylpropoxy)ethan-1-amine |

| Synonyms | 2-(isobutoxy)ethanamine |

| Molecular Formula | C6H15NO[1] |

| Molecular Weight | 117.19 g/mol [2] |

| Structure | CC(C)COCCN[1] |

Predicted Hazard Identification and Classification

Due to the absence of specific experimental data for 2-(2-Methylpropoxy)ethan-1-amine, the following hazard classification is predicted based on the known hazards of structurally similar primary amines and ether-containing compounds. This information should be used as a preliminary guide for handling, and a comprehensive risk assessment should be conducted before use.

GHS Pictograms:

Signal Word: Danger

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity — Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life |

Comprehensive Safety Data Sheet (SDS) Analysis

This section provides a detailed breakdown of the 16 sections of a Safety Data Sheet for 2-(2-Methylpropoxy)ethan-1-amine, with information extrapolated from analogous compounds.

Section 1: Identification

This section identifies the chemical and its recommended uses. As a laboratory chemical, it is intended for synthesis and research purposes.

Section 2: Hazard(s) Identification

This section details the physical and health hazards. Based on similar compounds, it is expected to be a combustible liquid that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. There is also a suspicion of reproductive toxicity and potential for organ damage through prolonged or repeated exposure.

Section 3: Composition/Information on Ingredients

This section provides the chemical identity and concentration of the substance.

Section 4: First-Aid Measures

Immediate medical attention is crucial in case of exposure.

Emergency First-Aid Protocol:

-

General Advice: Show the safety data sheet to the attending physician.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Forms explosive mixtures with air on intense heating.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Section 6: Accidental Release Measures

-

Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Containment and Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]

Section 7: Handling and Storage

-

Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking.[7] Handle in a well-ventilated place.[8]

-

Safe Storage: Keep the container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.[7][8]

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[8] Ensure that eyewash stations and safety showers are close to the workstation location.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles. Faceshield (8-inch minimum).

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands. Wear appropriate protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.

-

Section 9: Physical and Chemical Properties

The following are estimated properties based on structurally similar compounds.

| Property | Estimated Value | Reference Compound |

| Appearance | Colorless to yellowish liquid | 2,2-Diethoxyethylamine[10] |

| Odor | Amine-like | General for amines |

| Boiling Point | ~159 °C | 2-(Methylamino)ethanol |

| Melting Point | ~ -5 °C | 2-(Methylamino)ethanol |

| Flash Point | ~ 45 °C | 2,2-Diethoxyethylamine[10] |

| Density | ~ 0.935 g/cm³ at 25 °C | 2-(Methylamino)ethanol |

| Solubility | Soluble in water | 2,2-Diethoxyethylamine[10] |

Section 10: Stability and Reactivity

-

Reactivity: Forms explosive mixtures with air on intense heating.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, acids.[7]

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx).

Section 11: Toxicological Information

-

Acute Toxicity: Harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: May cause damage to organs (Kidney, Testes, Liver, spleen, ovary) through prolonged or repeated exposure if swallowed.

-

Aspiration Hazard: No data available.

Section 12: Ecological Information

-

Toxicity: Harmful to aquatic life.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: Bioaccumulation is not expected based on a low predicted log Pow.

-

Mobility in Soil: No data available.

-

Other Adverse Effects: Do not let the product enter drains.

Section 13: Disposal Considerations

-

Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Section 14: Transport Information

-

UN Number: Not regulated as a dangerous good. (Predicted)

-

UN Proper Shipping Name: Not regulated as a dangerous good. (Predicted)

-

Transport Hazard Class(es): Not applicable. (Predicted)

-

Packing Group: Not applicable. (Predicted)

Section 15: Regulatory Information

This substance is likely subject to the Toxic Substances Control Act (TSCA) in the United States. Researchers should verify its status on relevant chemical inventories before use.

Section 16: Other Information

The information provided in this guide is based on data from structurally similar compounds and should be used for guidance purposes only. A thorough risk assessment should be performed before handling this chemical.

Visualizing Safety Protocols

Emergency Response Workflow

Caption: Emergency response workflow from exposure to medical attention.

Hierarchy of Controls for Safe Handling

Caption: The hierarchy of controls for minimizing chemical exposure.

References

- Enamine. (n.d.). Safety Data Sheet - 2-(2-methylpropoxy)ethan-1-amine. Retrieved February 15, 2026, from a cached version of the Enamine website.

- Sigma-Aldrich. (2025). Safety Data Sheet - 2-(Methylamino)ethanol.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-2-methyl-1-propanol. Retrieved February 15, 2026, from the Thermo Fisher Scientific website.

- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Ethoxy-2-methylpropane.

- Ashland. (2013). Safety Data Sheet - Drewcor™ 2130 CORROSION INHIBITOR. Retrieved February 15, 2026, from a cached version of the Ashland website.

- Fisher Scientific. (2025). Safety Data Sheet - [2-(Methylthio)ethyl]amine.

- Fisher Scientific. (n.d.). Safety Data Sheet - 2-(2-Methoxyphenoxy)ethylamine.

- Enamine. (n.d.). Safety Data Sheet - 2-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride. Retrieved February 15, 2026, from a cached version of the Enamine website.

- PubChemLite. (n.d.). 2-(2-methylpropoxy)ethan-1-amine (C6H15NO).

- Sigma-Aldrich. (2025). Safety Data Sheet - Nickel(II) carbonate basic hydrate.

- Fisher Scientific. (2025). Safety Data Sheet - 2-(2-Aminoethoxy)ethanol.

- PubChem. (n.d.). N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine.

- U.S. Environmental Protection Agency. (n.d.). N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine Properties.

- PubChem. (n.d.). Phenol, dodecyl-, sulfurized, carbonates, calcium salts, overbased.

- Australian Government Department of Health. (2012). Ethanol, 2-propoxy-: Human health tier II assessment.

- Sigma-Aldrich. (n.d.). 2-(2-methylpropoxy)ethane-1-thiol.

- European Chemicals Agency. (n.d.). Phenol, dodecyl-, sulfurized, carbonates, calcium salts, overbased - Substance Information.

- Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3).

- Wikipedia. (2026). 2,2-Diethoxyethylamin.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers.

- ChemRadar. (n.d.). Phenol, dodecyl-, sulfurized, carbonates, calcium salts, overbased CAS#68784-26-9 | GHS Classification Search Tool.

Sources

- 1. PubChemLite - 2-(2-methylpropoxy)ethan-1-amine (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

- 10. 2,2-Diethoxyethylamin – Wikipedia [de.wikipedia.org]

pKa values of 2-(2-Methylpropoxy)ethan-1-amine in aqueous solution

An In-depth Technical Guide to the pKa of 2-(2-Methylpropoxy)ethan-1-amine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of pKa in Molecular Sciences

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule in a given pH environment. For a primary amine such as 2-(2-Methylpropoxy)ethan-1-amine, the pKa of its conjugate acid dictates the equilibrium between the protonated (cationic) and neutral forms. This equilibrium is of paramount importance in the fields of medicinal chemistry and drug development, as it directly influences critical properties including aqueous solubility, membrane permeability, and interactions with biological targets.[1] A comprehensive understanding and accurate determination of the pKa value are therefore indispensable for the rational design and optimization of novel chemical entities.

This guide provides a detailed exploration of the methodologies for determining the pKa of 2-(2-Methylpropoxy)ethan-1-amine. In the absence of a publicly available, experimentally verified pKa for this specific molecule, this document focuses on the principles and practical execution of both experimental and computational approaches to obtain this crucial parameter.

Physicochemical Properties of 2-(2-Methylpropoxy)ethan-1-amine

A summary of the key physicochemical properties of 2-(2-Methylpropoxy)ethan-1-amine is presented below. These properties provide context for its behavior in aqueous solutions.

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem[2] |

| Molecular Weight | 117.19 g/mol | PubChem[2] |

| XlogP (predicted) | 0.5 | PubChem[2] |

| Monoisotopic Mass | 117.115364 Da | PubChem[2] |

Experimental Determination of pKa

The most reliable method for obtaining a pKa value is through direct experimental measurement. Potentiometric titration is a widely used and accessible technique for this purpose.[3][4]

Potentiometric Titration: A Step-by-Step Protocol

This method involves monitoring the pH of a solution of the amine as a strong acid is incrementally added. The pKa is determined from the resulting titration curve.

Instrumentation and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Analytical balance

-

Volumetric flasks and pipettes

-

2-(2-Methylpropoxy)ethan-1-amine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO2-free water

-

pH calibration buffers (e.g., pH 4, 7, and 10)

Protocol:

-

Solution Preparation: Accurately weigh a sample of 2-(2-Methylpropoxy)ethan-1-amine and dissolve it in a known volume of CO2-free deionized water to create a solution of known concentration (e.g., 0.01 M).

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions to ensure accurate readings.

-

Titration Setup: Place the amine solution in a beaker with a stir bar and immerse the calibrated pH electrode. Begin stirring at a constant rate.

-

Titration: Add the standardized HCl solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis). The resulting sigmoid curve will have an inflection point. The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the conjugate acid.[4]

Causality in Experimental Choices:

-

CO2-free water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the titration of the amine.

-

Standardized Titrant: The concentration of the HCl solution must be accurately known to determine the equivalence point precisely.

-

Constant Stirring: Ensures homogeneity of the solution and accurate pH measurement after each titrant addition.

Alternative Experimental Methods

-

Spectrophotometry: This method can be used if the protonated and neutral forms of the amine have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms near the amine group can be sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a sigmoid curve can be generated from which the pKa can be determined.[4]

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values. These methods often rely on thermodynamic cycles and quantum mechanical calculations.[3][6]

Thermodynamic Cycle Approach

A common computational strategy involves calculating the free energy change of protonation in the gas phase and the solvation free energies of the species involved. The pKa can then be calculated using the following relationship:

ΔG°aq = ΔG°gas + ΔG°solv(H+) + ΔG°solv(Amine) - ΔG°solv(AmineH+)

pKa = ΔG°aq / (2.303 * RT)

Where:

-

ΔG°aq is the standard free energy change of protonation in solution.

-

ΔG°gas is the standard free energy change of protonation in the gas phase.

-

ΔG°solv represents the free energy of solvation for each species.

Computational Protocol Overview:

-

Structure Optimization: The 3D structures of the neutral amine and its protonated form are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Gas-Phase Free Energy Calculation: The gas-phase free energies of the optimized structures are calculated.

-

Solvation Free Energy Calculation: The free energies of solvation for the neutral and protonated amine are calculated using a continuum solvation model (e.g., PCM, SMD) or explicit solvent models.[7]

-

pKa Calculation: The calculated free energy values, along with a known value for the solvation free energy of a proton, are used in the thermodynamic cycle to calculate the pKa.

Authoritative Grounding: The accuracy of computational pKa prediction is highly dependent on the chosen level of theory, basis set, and solvation model.[6][8] Advanced methods may incorporate explicit water molecules to better model the hydrogen bonding environment around the amine.[9]

Caption: Logic of pKa prediction using a thermodynamic cycle.

pKa Estimation from Structurally Related Amines

A reasonable estimate of the pKa of 2-(2-Methylpropoxy)ethan-1-amine can be made by examining the pKa values of structurally similar compounds. The electronic and steric effects of the 2-methylpropoxy group can be considered in relation to a simpler parent structure.

| Compound | Structure | pKa | Rationale for Comparison |

| Ethylamine | CH3CH2NH2 | 10.63 | Simple primary alkylamine |

| Ethanolamine | HOCH2CH2NH2 | 9.50 | Contains an oxygen atom in the β-position, which is electron-withdrawing |

| 2-Methoxyethylamine | CH3OCH2CH2NH2 | 9.53 | Ether oxygen in the β-position, structurally similar to the target molecule |

| 2,2,2-Trifluoroethanamine | CF3CH2NH2 | 5.7 | Demonstrates a strong inductive electron-withdrawing effect from the β-substituent[10] |

The oxygen atom in the ether linkage of 2-(2-Methylpropoxy)ethan-1-amine is expected to have an electron-withdrawing inductive effect, which destabilizes the protonated form (the conjugate acid) and thus lowers the pKa compared to a simple alkylamine like ethylamine.[1] The pKa is therefore expected to be in a similar range to that of 2-methoxyethylamine (around 9.5). The bulkier isobutyl group, compared to the methyl group in 2-methoxyethylamine, is not expected to have a significant electronic effect on the pKa, though it may have minor steric implications.

Conclusion

References

- Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.MDPI.

- Simple Method for the Estimation of pKa of Amines.

- Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations.

- Simple Method for the Estimation of pKa of Amines.

- Development of Methods for the Determin

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).Scholaris.

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.Wiley Online Library.

- N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine.PubChem.

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.Alfa Chemistry.

- 2-(2-methylpropoxy)ethan-1-amine (C6H15NO).PubChem.

- ethanamine, 2-(2-methoxyethoxy)-.ChemBK.

- First principles calculations of pKa values of amines in aqueous solution: Application to neurotransmitters.

- 2-(2-Methoxyethoxy)ethanamine.Sigma-Aldrich.

- Ethanamine, 2,2,2-trifluoro-.PubChem.

Sources

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 2. PubChemLite - 2-(2-methylpropoxy)ethan-1-amine (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

Predicting and Enhancing the Metabolic Stability of Isobutoxyethyl Amine Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds with high metabolic lability often fail in later stages of development due to rapid clearance and poor exposure. The isobutoxyethyl amine scaffold, a common motif in modern medicinal chemistry, presents specific metabolic challenges and opportunities. This guide provides an in-depth analysis of the factors governing the metabolic fate of this chemical class. We will dissect the primary metabolic pathways, present a validated, high-throughput in vitro protocol for experimental assessment, explore the utility of in silico predictive models, and discuss rational, structure-based strategies to enhance metabolic durability.

The Scientific Imperative: Why Metabolic Stability Matters

In early drug discovery, potency and selectivity are often the primary focus. However, a highly potent molecule is therapeutically useless if it is metabolized and cleared from the body before it can exert its effect. Metabolic stability dictates the rate of a drug's biotransformation, primarily within the liver, into more water-soluble compounds for excretion.[2]

Optimizing for metabolic stability offers significant advantages:

-

Increased Bioavailability and Half-Life: A more stable compound persists longer in circulation, potentially allowing for less frequent dosing and a more convenient regimen for patients.[3][4]

-

Improved Safety Profile: Rapid metabolism can sometimes lead to the formation of reactive metabolites, which may cause idiosyncratic toxicity.[5][6] Furthermore, enhancing stability can lower the therapeutic dose, reducing the potential for off-target effects.

-

Predictable Pharmacokinetics: Lowering inter-patient variability in drug levels, which is often tied to differences in metabolic enzyme capacity, leads to more predictable and reliable therapeutic outcomes.[4]

Core Metabolic Liabilities of the Isobutoxyethyl Amine Scaffold

The isobutoxyethyl amine structure contains two primary "soft spots" for metabolic attack: the amine nitrogen and the ether linkage. The metabolism of these compounds is predominantly carried out by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily located in the liver.[1][7]

Amine Metabolism: A Hub of Biotransformation

The aliphatic amine group is highly susceptible to CYP-mediated oxidation. The specific pathway depends on whether the amine is secondary or tertiary.

-

N-dealkylation: This is a major metabolic route for both secondary and tertiary amines. The reaction involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down. For a tertiary amine, this yields a secondary amine and an aldehyde. For a secondary amine, it produces a primary amine and an aldehyde.[8][9] This process can occur on either side of the nitrogen.

-

N-oxidation: Tertiary amines can also be directly oxidized on the nitrogen atom by Flavin-containing Monooxygenases (FMOs) or CYPs to form an N-oxide metabolite.[8]

-

Bioactivation to Iminium Ions: A significant concern with cyclic tertiary and some secondary amines is their oxidation to electrophilic iminium ion intermediates. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[5][6][10]

Ether Metabolism: The O-Dealkylation Pathway

The isobutoxyethyl ether linkage is another key site of metabolic activity.

-

O-dealkylation: Similar to N-dealkylation, this CYP-mediated process involves the oxidation of the carbon adjacent to the ether oxygen. This results in the cleavage of the C-O bond, yielding an alcohol and an aldehyde.[8][11] The specific CYP isoforms involved can vary, but CYP2A6 and CYP2E1 have been implicated in the metabolism of other simple ethers.[12]

The interplay of these pathways determines the overall metabolic fate of an isobutoxyethyl amine derivative.

Caption: Key Phase I metabolic pathways for isobutoxyethyl amine derivatives.

Experimental Assessment: The Human Liver Microsomal Stability Assay

To quantify metabolic stability, in vitro assays are indispensable. The human liver microsome (HLM) assay is a cost-effective, high-throughput industry standard for evaluating Phase I metabolism.[2][13] Microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of CYP enzymes.[3]

Causality Behind the Protocol

This protocol is designed as a self-validating system. Each component and step has a specific scientific purpose to ensure the data generated is reliable and interpretable.

-

Test System: Pooled HLM from multiple donors is used to average out inter-individual variability in enzyme expression.[14]

-

Cofactor: NADPH is the essential cofactor that provides the reducing equivalents required by CYP450 reductase to activate the CYP enzymes for catalysis. Its inclusion initiates the metabolic reactions.[12][15]

-

Quenching: The reaction is stopped at precise time points by adding a cold organic solvent (typically acetonitrile). This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity instantly, and it contains an internal standard for accurate quantification by LC-MS/MS.[15][16]

-

Controls:

-

T=0 Control: Samples are quenched immediately after adding the test compound, before adding NADPH. This establishes the 100% starting concentration for accurate percent remaining calculations.

-

No-NADPH Control: The compound is incubated for the full duration without the cofactor. Any degradation observed here points to chemical instability in the buffer or non-NADPH-dependent enzymatic degradation.

-

Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Dextromethorphan) is run in parallel to verify that the microsomal enzymes are active and the assay is performing as expected.[15]

-

Step-by-Step Experimental Protocol

Caption: Standard workflow for a human liver microsomal (HLM) stability assay.

Data Interpretation and Presentation

The concentration of the parent compound at each time point is measured by LC-MS/MS. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[15][17]

Table 1: Representative HLM Stability Data

| Compound ID | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |

| Control (Verapamil) | 12.5 | 110.9 | Low Stability |

| Derivative A | > 60 | < 23.1 | High Stability |

| Derivative B | 8.7 | 159.3 | Low Stability |

| Derivative C | 35.1 | 39.5 | Moderate Stability |

In Silico Predictions: Guiding Synthesis Before the Flask

While in vitro assays are essential, they are performed on synthesized compounds. In silico models offer the ability to predict metabolic stability before a molecule is even made, saving significant time and resources.[18][19][20] These computational tools use a compound's structure to forecast its metabolic fate.

-

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between a molecule's structural features (descriptors like logP, molecular weight, electronic properties) and its metabolic stability.[19][20]

-

Machine Learning Models: Modern approaches use algorithms like random forests or neural networks trained on large datasets of compounds with experimentally determined metabolic stability.[21][22][23] These models can identify complex patterns that correlate structure with stability, often outperforming traditional QSAR.[22][24]

-

Site of Metabolism (SOM) Prediction: Some tools specifically predict which atoms in a molecule are most likely to be metabolized. This is invaluable for guiding chemists on where to make structural modifications to block metabolic pathways.

It is crucial to understand that in silico models are predictive, not definitive. They are best used to rank-order and prioritize synthetic targets, which must then be validated experimentally.[19]

Rational Drug Design: Structure-Metabolism Relationships (SMR)

The true power of this guide lies in integrating metabolic understanding with medicinal chemistry to design better molecules. By understanding the key metabolic liabilities, chemists can make rational structural modifications to enhance stability.

-

Blocking Sites of Metabolism:

-

Amine Modification: If N-dealkylation is the primary clearance pathway, modifying the alkyl groups can create steric hindrance that prevents the CYP enzyme from accessing the alpha-carbon. Replacing a metabolically labile N-methyl group with a cyclopropyl or tert-butyl group is a common and effective strategy.[4]

-

Metabolic "Hardening": If a specific position on an aromatic ring (if present) is being hydroxylated, it can be blocked by introducing a metabolically robust group like fluorine.

-

-

Modulating Electronics: Deactivating a part of the molecule towards oxidation by introducing electron-withdrawing groups can slow down CYP-mediated metabolism.[4]

-

Conformational Constraint: Locking the molecule into a conformation that is not recognized by the metabolizing enzyme can dramatically improve stability.[4]

This iterative process of prediction, synthesis, testing, and redesign is the cornerstone of modern lead optimization.[25]

Conclusion and Future Outlook

Predicting and optimizing the metabolic stability of isobutoxyethyl amine derivatives is a multi-faceted challenge that requires a synergistic application of theoretical knowledge, in silico modeling, and robust in vitro experimentation. By identifying the primary metabolic soft spots—the amine and ether functionalities—and employing validated assays like the HLM stability protocol, drug discovery teams can generate reliable data to guide medicinal chemistry efforts. Structure-based design strategies aimed at sterically blocking or electronically deactivating these sites offer a proven path to enhancing metabolic durability. As computational models become more sophisticated and our understanding of enzyme-substrate interactions deepens, the ability to design metabolically robust drug candidates from the outset will continue to improve, ultimately accelerating the delivery of safer and more effective medicines.

References

- Title: In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed Source: PubMed URL

- Title: PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes - PubMed Source: PubMed URL

- Title: PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - Oxford Academic Source: Oxford Academic URL

- Title: In silico approaches and tools for the prediction of drug metabolism and fate: A review Source: Springer URL

- Title: CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning Source: Oxford Academic URL

- Title: Development of In Silico Models for Predicting Drug Absorption and Metabolism - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL

- Title: Machine Learning Techniques for In Silico Modeling of Drug Metabolism Source: Wiley Online Library URL

- Source: Preprints.

- Title: In Silico Drug Metabolism Prediction Services - Creative Biolabs Source: Creative Biolabs URL

- Title: How do you predict ADMET properties of drug candidates?

- Title: Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species: Structure Toxicity Relationship - Ingenta Connect Source: Ingenta Connect URL

- Title: Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed Source: PubMed URL

- Title: Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers Source: PubMed URL

- Title: Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed Source: PubMed URL

- Title: Bioactivation of the heterocyclic aromatic amine 2-amino-3-methyl-9 H -pyrido [2,3- b ]indole (MeAαC)

- Title: Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate Source: ResearchGate URL

- Title: Metabolic Stability Assays - Merck Millipore Source: Merck Millipore URL

- Title: Hepatic Microsomal Stability (human, rat, or mouse)

- Title: Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed Source: PubMed URL

- Title: Microsomal Clearance/Stability Assay - Domainex Source: Domainex URL

- Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Sygnature Discovery URL

- Title: Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books Source: Royal Society of Chemistry URL

- Title: In Vitro Metabolic Stability - Creative Bioarray Source: Creative Bioarray URL

- Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL

- Title: Metabolic Stability - Frontage Laboratories Source: Frontage Laboratories URL

- Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Thermo Fisher Scientific URL

- Title: Services for in vitro Metabolism research - Admescope Source: Admescope URL

- Title: Role of cytochrome P450 in drug interactions | springermedizin.

- Title: PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - Oxford Academic Source: Oxford Academic URL

- Title: Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition Source: University of Waterloo URL

- Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)

- Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG Source: New England Drug Metabolism Discussion Group URL

- Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI Source: MDPI URL

- Title: Enhancement of metabolic stability with structural modifications....

- Title: Oxidation at Carbons in Heteroatom Systems Source: University of Babylon URL

- Title: 1.

- Title: Dioxabicyclooctanyl naphthalenenitriles as nonredox 5-lipoxygenase inhibitors: structure-activity relationship study directed toward the improvement of metabolic stability - PubMed Source: PubMed URL

- Title: A Structure Activity Relationship (SAR)

- Title: A general overview of the major metabolic pathways - Universidade Fernando Pessoa Source: Universidade Fernando Pessoa URL

- Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)

- Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI Source: MDPI URL

Sources

- 1. longdom.org [longdom.org]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. nedmdg.org [nedmdg.org]

- 5. Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium S...: Ingenta Connect [ingentaconnect.com]

- 6. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 9. courses.minia.edu.eg [courses.minia.edu.eg]

- 10. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 16. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]

- 17. nuvisan.com [nuvisan.com]

- 18. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aurlide.fi [aurlide.fi]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using Isobutoxy-Functionalized Amines

Introduction: The Strategic Role of Isobutoxy Amines in Drug Discovery

Amines are ubiquitous functional groups found in a vast array of biologically active compounds, making them a cornerstone of pharmaceutical and medicinal chemistry.[1][2] The construction of carbon-nitrogen (C-N) bonds is, therefore, one of the most critical transformations in the synthesis of new drug candidates.[3] Within this context, isobutoxy-functionalized amines have emerged as highly valuable building blocks.[4][]

The isobutoxy group—a 2-methylpropoxy moiety—confers a unique combination of properties. Its branched, aliphatic nature increases lipophilicity, which can be crucial for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially enhancing the pharmacokinetic profile of a final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing pharmaceutical intermediates from isobutoxy-functionalized amines. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations behind each experimental choice.

Core Concept: The Isobutoxy Amine as a Versatile Synthon

An isobutoxy-functionalized amine is a molecule that contains both an isobutoxy group and a primary or secondary amine, which serves as the reactive handle for further chemical elaboration. These molecules are powerful synthons in drug discovery because they combine a desirable physicochemical modulator (the isobutoxy group) with a versatile reactive center (the amine). This allows for their incorporation into diverse molecular scaffolds.

Caption: General structure of an isobutoxy-functionalized amine building block.

Key Synthetic Methodologies & Protocols

The preparation of advanced intermediates from isobutoxy amines primarily relies on robust and well-established C-N bond-forming reactions. The choice of method depends on the desired final structure, the available starting materials, and scalability considerations.

Method 1: Reductive Amination (The Workhorse Reaction)

Reductive amination is arguably the most powerful and versatile method for N-alkylation in pharmaceutical synthesis.[1] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired amine.[6][7] Its popularity stems from its operational simplicity, broad substrate scope, and high functional group tolerance. As a one-pot reaction, it minimizes the need for intermediate purification, aligning with the principles of green chemistry.[6]

Caption: Standard workflow for a one-pot reductive amination reaction.

Protocol 3.1.1: Synthesis of N-benzyl-4-isobutoxyaniline via Reductive Amination

This protocol details the reaction of 4-isobutoxyaniline with benzaldehyde using sodium triacetoxyborohydride, a mild and highly selective reducing agent.

-

Expert Insight (Causality): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations because it is less basic and more selective for the protonated imine (iminium ion) intermediate than for the starting aldehyde or ketone.[8] This selectivity minimizes the side reaction of reducing the starting carbonyl to an alcohol, leading to cleaner reactions and higher yields. The reaction is typically run in chlorinated solvents like Dichloromethane (DCM) or Dichloroethane (DCE).

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| 4-Isobutoxyaniline | 165.23 | 1.65 g | 10.0 mmol | 1.0 |

| Benzaldehyde | 106.12 | 1.17 g (1.12 mL) | 11.0 mmol | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 mmol | 1.5 |

| Dichloromethane (DCM), Anhydrous | - | 50 mL | - | - |

| Acetic Acid (optional) | 60.05 | 1-2 drops | - | Catalyst |

Step-by-Step Procedure:

-

Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-isobutoxyaniline (1.65 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until fully dissolved.

-

Aldehyde Addition: Add benzaldehyde (1.12 mL, 11.0 mmol) to the solution. If imine formation is slow, 1-2 drops of glacial acetic acid can be added to catalyze the reaction.

-

Imine Formation: Stir the mixture at room temperature for 60-90 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture portion-wise over 10 minutes. Caution: The reaction may gently effervesce.

-

Reaction Completion: Allow the reaction to stir at room temperature for 12-18 hours, or until the starting materials are consumed as indicated by TLC/LC-MS analysis.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-isobutoxyaniline.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation via an SN2 reaction is a fundamental method for forming C-N bonds.[3] It is particularly useful for introducing alkyl groups that cannot be sourced from a corresponding aldehyde or ketone. The primary challenge of this method is controlling selectivity, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to overalkylation (formation of a tertiary amine).[8][9]

-

Expert Insight (Causality): To favor mono-alkylation, the reaction can be run using a slight excess of the starting amine relative to the alkyl halide. Alternatively, using a hindered base or carefully controlling stoichiometry and temperature can suppress the second alkylation step.[9] For precious or complex amines, using a protecting group strategy is often the most reliable approach to ensure mono-alkylation.[9]

Protocol 3.2.1: Mono-N-alkylation of Isobutylamine with Benzyl Bromide

This protocol describes a straightforward alkylation where controlling stoichiometry is key to minimizing the formation of the dibenzylated byproduct.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

|---|---|---|---|---|

| Isobutylamine | 73.14 | 1.08 g (1.48 mL) | 15.0 mmol | 1.5 |

| Benzyl Bromide | 171.04 | 1.71 g (1.20 mL) | 10.0 mmol | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol | 2.0 |

| Acetonitrile (MeCN), Anhydrous | - | 40 mL | - | - |

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, suspend potassium carbonate (2.76 g, 20.0 mmol) in anhydrous acetonitrile (40 mL).

-

Amine Addition: Add isobutylamine (1.48 mL, 15.0 mmol) to the suspension.

-

Alkyl Halide Addition: Add benzyl bromide (1.20 mL, 10.0 mmol) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the consumption of benzyl bromide by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove any remaining salts and excess isobutylamine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to isolate the desired N-benzylisobutylamine.

Method 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

A greener and more atom-economical alternative to using alkyl halides is the direct N-alkylation of amines with alcohols, catalyzed by transition metals (e.g., Ruthenium, Iridium).[10] This process, known as the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy, proceeds via a catalytic cycle where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" for the oxidation are then returned in the reduction step, with water being the only byproduct.

Caption: Catalytic cycle for N-alkylation of an amine with an alcohol via Borrowing Hydrogen.

-

Expert Insight (Causality): This methodology is highly advantageous for large-scale synthesis as it avoids the use of stoichiometric activating agents or toxic alkyl halides.[3] The choice of catalyst and ligands is critical for achieving high efficiency and selectivity under mild conditions. Commercially available ruthenium complexes have proven to be highly effective for this transformation.[10]

(Note: Protocols for catalytic reactions are highly specific to the catalyst system used and often require inert atmosphere techniques. The following is a generalized representation based on published procedures.)

Protocol 3.3.1: Ruthenium-Catalyzed N-Alkylation of 4-Isobutoxyaniline

-

In a glovebox, charge a Schlenk tube with the Ruthenium catalyst (e.g., a Ru-macho complex, 1-2 mol%), a base (e.g., KOtBu, 5-10 mol%), 4-isobutoxyaniline (1.0 eq), and the desired primary alcohol (1.2 eq).

-

Add an anhydrous, high-boiling solvent like toluene or xylene.

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify by standard methods (extraction and column chromatography).

General Purification and Characterization

Regardless of the synthetic method, proper work-up and purification are essential to isolate the target intermediate with high purity.

-